1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone is an organic compound that features a bromophenyl group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Bromophenyl ketones or acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and biological properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions that are not possible with chlorine or fluorine, making this compound particularly interesting for certain applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-15-6-8-16(9-7-15)10-13(17)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWJRLZWMBASAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363951 |
Source
|
Record name | 1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845289-18-1 |
Source
|
Record name | 1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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